Duvelisib

描述

属性

IUPAC Name |

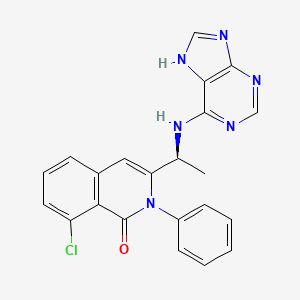

8-chloro-2-phenyl-3-[(1S)-1-(7H-purin-6-ylamino)ethyl]isoquinolin-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17ClN6O/c1-13(28-21-19-20(25-11-24-19)26-12-27-21)17-10-14-6-5-9-16(23)18(14)22(30)29(17)15-7-3-2-4-8-15/h2-13H,1H3,(H2,24,25,26,27,28)/t13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJVQHLPISAIATJ-ZDUSSCGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC2=C(C(=CC=C2)Cl)C(=O)N1C3=CC=CC=C3)NC4=NC=NC5=C4NC=N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC2=C(C(=CC=C2)Cl)C(=O)N1C3=CC=CC=C3)NC4=NC=NC5=C4NC=N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17ClN6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80152697 | |

| Record name | Duvelisib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80152697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

416.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

<1 mg/ml | |

| Record name | Duvelisib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11952 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

1201438-56-3 | |

| Record name | IPI 145 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1201438-56-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Duvelisib [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1201438563 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Duvelisib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11952 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Duvelisib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80152697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8-chloro-2-phenyl-3-[(1S)-1-(7H-purin-6-ylamino)ethyl]isoquinolin-1(2H)-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DUVELISIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/610V23S0JI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

>190 ºC | |

| Record name | Duvelisib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11952 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Foundational & Exploratory

Duvelisib's Mechanism of Action in B-Cell Malignancies: A Technical Guide

Introduction

Duvelisib (trade name Copiktra®) is an oral, dual inhibitor of the delta (δ) and gamma (γ) isoforms of phosphoinositide 3-kinase (PI3K).[1][2][3] It is approved for the treatment of adult patients with relapsed or refractory chronic lymphocytic leukemia (CLL), small lymphocytic lymphoma (SLL), and follicular lymphoma (FL) who have received at least two prior therapies.[2][4][5] The PI3K signaling pathway is a critical cascade involved in cellular functions including growth, survival, and proliferation, and its hyperactivation is a hallmark of many B-cell malignancies.[1][6] this compound's unique dual-isoform inhibition allows it to exert a multi-pronged attack by directly targeting malignant B-cells and disrupting the supportive tumor microenvironment.[7][8][9]

Core Mechanism: Dual Inhibition of PI3K-δ and PI3K-γ

The PI3K family of enzymes, particularly the class I isoforms, are central to B-cell function. While PI3K-α and PI3K-β are ubiquitously expressed, PI3K-δ and PI3K-γ are predominantly expressed in hematopoietic cells.[10]

-

PI3K-δ Inhibition: The delta isoform is crucial for B-cell receptor (BCR) signaling.[1] In malignant B-cells, constitutive activation of the BCR pathway drives proliferation and survival. This compound's inhibition of PI3K-δ blocks this signaling, leading to decreased proliferation and increased apoptosis of the cancerous cells.[1][9][11]

-

PI3K-γ Inhibition: The gamma isoform is involved in chemokine signaling in T-cells and myeloid cells.[1] By inhibiting PI3K-γ, this compound disrupts the recruitment and function of tumor-supportive cells like T-cells and macrophages within the tumor microenvironment (TME), thereby cutting off crucial survival signals to the malignant B-cells.[7][9][11][12]

This dual mechanism suggests a more comprehensive therapeutic effect than inhibiting either isoform alone, a concept supported by preclinical models where dual inhibition showed greater tumor growth inhibition.[9][13][14]

Signaling Pathway Visualization

The following diagram illustrates the central role of PI3K in the B-cell receptor signaling cascade and the points of inhibition by this compound.

Quantitative Data Summary

Table 1: Preclinical and Ex Vivo Activity of this compound

| Assay Type | Target/Cell Line | Stimulus | Readout | Inhibitor | IC50 / EC50 | Reference |

| PI3K-δ Assay | Human Monocytes | LPS | pAKT(S473) | This compound | 0.4 ±0.1 µM | [7] |

| PI3K-δ Assay | Human Monocytes | LPS | pAKT(S473) | Idelalisib | 1.0 ±0.2 µM | [7] |

| PI3K-γ Assay | Macrophage Migration | CXCL12 | Migration | This compound | 51 nM | [7] |

| PI3K-γ Assay | T-cell Migration | CXCL12 | Migration | This compound | 128 ±39 nM | [7] |

| Cytotoxicity | Primary CLL Cells | - | Apoptosis | This compound | 0.25 - 5 µM | [15] |

Table 2: Clinical Efficacy of this compound in B-Cell Malignancies

| Trial Name / Phase | Indication | Comparator | N | Overall Response Rate (ORR) | Median Progression-Free Survival (PFS) | Reference |

| DUO (Phase 3) | Relapsed/Refractory CLL/SLL | Ofatumumab | 160 | 74% | 13.3 months | [3] |

| DUO (Comparator) | Relapsed/Refractory CLL/SLL | This compound | 159 | 45% | 9.9 months | [3] |

| Phase 1 | Relapsed/Refractory CLL/SLL | - | 55 | 56% | 15.7 months | [9] |

| Phase 1 | Treatment-Naïve CLL | - | 17 | 88% | Not Reported | [16] |

| Phase 1 | Follicular Lymphoma | - | - | 42% | Not Reported | [4] |

| PRIMO-EP (Phase 2) | Relapsed/Refractory PTCL | - | 123 | 48% | 3.45 months | [17] |

Table 3: Common Adverse Events (AEs) with this compound (All Grades)

| Adverse Event | DUO Trial (%)[3] | Phase 1 Trial (%)[8] |

| Diarrhea / Colitis | Yes | 16% (Grade 3/4) |

| Neutropenia | Yes | 22% (Grade 3/4) |

| Pyrexia (Fever) | Yes | Not specified |

| Nausea | Yes | Not specified |

| Anemia | Yes | Not specified |

| Cough | Yes | Not specified |

| AST/ALT Elevations | Not specified | 37% (Grade 3/4) |

| Pneumonia | 18% | 21% (Serious AE) |

| Cutaneous Reactions | Yes (5% serious)[11] | Not specified |

| Pneumonitis | Yes (5% serious)[11] | Not specified |

Impact on the Tumor Microenvironment (TME)

A key differentiator for this compound is its potent effect on the TME, mediated primarily through PI3K-γ inhibition. Malignant B-cells rely on a network of non-neoplastic cells for survival and proliferation cues.[11] this compound disrupts this supportive network.

-

Inhibition of T-cell and Macrophage Support: PI3K-γ inhibition blocks chemokine-mediated migration of T-cells and prevents the polarization of macrophages to the tumor-promoting M2 phenotype.[7][11] This reduces pro-survival cytokine production and other supportive functions these cells provide to the malignant B-cells.[11]

-

Reduction of Chemokines and Cytokines: In clinical studies, treatment with this compound led to significant reductions in serum levels of key chemokines and cytokines that are involved in communication between cancer cells and the TME.[9][13]

Dual-Inhibition Logical Diagram

This diagram illustrates how this compound's dual inhibition targets both the cancer cell and its supportive environment.

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are synthesized protocols based on descriptions from cited studies.

Protocol 1: In Vitro PI3K-δ pAKT(S473) Inhibition Assay

This assay measures the ability of a compound to inhibit PI3K-δ signaling in a cellular context.

-

Cell Preparation: Isolate human monocytes from peripheral blood.

-

Stimulation: Stimulate the monocytes with Lipopolysaccharide (LPS) to activate the PI3K-δ pathway.

-

Treatment: Concurrently treat cells with a dose range of this compound or a control inhibitor (e.g., Idelalisib).

-

Lysis and Protein Quantification: After a set incubation period, lyse the cells and quantify total protein concentration.

-

Western Blot Analysis:

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with primary antibodies specific for phosphorylated AKT at serine 473 (pAKT S473) and total AKT.

-

Use secondary antibodies conjugated to a detectable marker (e.g., HRP).

-

-

Detection and Analysis:

-

Detect the signal using chemiluminescence.

-

Quantify band intensity and normalize the pAKT signal to the total AKT signal.

-

Plot the normalized signal against the inhibitor concentration and fit to a dose-response curve to determine the IC50 value.[7]

-

Protocol 2: Xenograft Model for In Vivo Efficacy

This protocol assesses the in vivo impact of this compound on CLL cells and the TME.

-

Model System: Use immunodeficient mice (e.g., NSG mice) that can accept human cell grafts.

-

Cell Implantation: Co-inject peripheral blood mononuclear cells (PBMCs) from a CLL patient and activated patient-derived T-cells into the mice (e.g., retro-orbitally).[15]

-

Engraftment: Allow the human cells to engraft and establish the disease over a period of approximately two weeks.[15]

-

Treatment: Administer this compound (e.g., 70 or 100 mg/kg) or a vehicle control to the mice daily via oral gavage.[15]

-

Endpoint Analysis:

-

After the treatment period, harvest tissues of interest (e.g., spleen).

-

Prepare single-cell suspensions from the harvested tissues.

-

Use multi-color flow cytometry with antibodies against human (e.g., CD19, CD5) and murine markers to quantify the populations of human CLL cells, T-cells, and murine myeloid cells.[15]

-

Analyze cell cycle status of CLL cells using markers like Ki-67 to assess proliferation.[12]

-

-

Data Interpretation: Compare the cell counts and proliferation status between the this compound-treated and vehicle control groups to determine treatment efficacy.

Experimental Workflow Diagram

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. The phase 3 DUO trial: this compound vs ofatumumab in relapsed and refractory CLL/SLL - PMC [pmc.ncbi.nlm.nih.gov]

- 4. go.drugbank.com [go.drugbank.com]

- 5. PI3K inhibitors in chronic lymphocytic leukemia: where do we go from here? | Haematologica [haematologica.org]

- 6. researchgate.net [researchgate.net]

- 7. ascopubs.org [ascopubs.org]

- 8. targetedonc.com [targetedonc.com]

- 9. ashpublications.org [ashpublications.org]

- 10. This compound for CLL/SLL and follicular non-Hodgkin lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Mechanism of Action - COPIKTRA® (this compound) - HCP Site [copiktrahcp.com]

- 12. This compound, a novel oral dual inhibitor of PI3K-δ,γ, is clinically active in advanced hematologic malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ashpublications.org [ashpublications.org]

- 14. Frontiers | Safety and efficacy of dual PI3K-δ, γ inhibitor, this compound in patients with relapsed or refractory lymphoid neoplasms: A systematic review and meta-analysis of prospective clinical trials [frontiersin.org]

- 15. This compound Eliminates CLL B Cells, Impairs CLL-Supporting Cells, and Overcomes Ibrutinib Resistance in a Xenograft Model - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Infinity Pharmaceuticals Inc. Reports Phase 1 Data Showing Clinical Activity Of this compound In Treatment-Naïve Patients With Chronic Lymphocytic Leukemia - BioSpace [biospace.com]

- 17. ashpublications.org [ashpublications.org]

Duvelisib's Dual Inhibition of PI3K-δ and PI3K-γ: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Duvelisib (formerly IPI-145) is an oral, dual inhibitor of the delta (δ) and gamma (γ) isoforms of phosphoinositide 3-kinase (PI3K).[1][2] The PI3K signaling pathway is a critical regulator of numerous cellular functions, including cell growth, proliferation, survival, and migration.[1][3] The δ and γ isoforms of PI3K are predominantly expressed in hematopoietic cells, making them attractive therapeutic targets for hematologic malignancies.[1][3] this compound's unique mechanism of action, targeting both PI3K-δ and PI3K-γ, allows it to not only directly inhibit the growth and survival of malignant B-cells but also to modulate the tumor microenvironment, which plays a crucial role in supporting cancer cell proliferation and survival.[4][5][6] This technical guide provides an in-depth overview of the this compound PI3K-δ and PI3K-γ dual inhibition pathway, including its mechanism of action, quantitative data on its inhibitory activity, and detailed methodologies for key experimental assays.

Mechanism of Action: A Two-Pronged Attack

This compound exerts its anti-cancer effects through the simultaneous inhibition of PI3K-δ and PI3K-γ, leading to a dual-pronged attack on hematologic malignancies.

-

Direct Inhibition of Malignant B-cells (PI3K-δ): The PI3K-δ isoform is a key component of the B-cell receptor (BCR) signaling pathway, which is essential for the survival and proliferation of malignant B-cells.[1][7] By inhibiting PI3K-δ, this compound disrupts this crucial signaling cascade, leading to decreased proliferation and increased apoptosis of cancerous B-cells.[1][7]

-

Modulation of the Tumor Microenvironment (PI3K-γ): The PI3K-γ isoform is primarily involved in chemokine signaling in T-cells and myeloid cells.[1] By inhibiting PI3K-γ, this compound interferes with the migration and function of these immune cells within the tumor microenvironment.[1][4] This leads to a reduction in the pro-tumor inflammatory responses and disrupts the supportive network that cancer cells rely on for their growth and survival.[4][8] Specifically, this compound has been shown to inhibit the polarization of macrophages to the immunosuppressive M2 phenotype and block T-cell migration.[4][8]

This dual inhibition provides a more comprehensive approach to cancer therapy compared to targeting a single PI3K isoform, as it simultaneously attacks the cancer cells directly and dismantles their supportive microenvironment.[9]

Quantitative Data

The potency and selectivity of this compound have been characterized through various in vitro assays. The following tables summarize the key quantitative data.

| PI3K Isoform | IC50 (nM) [8] | Ki (pM) [10] |

| PI3K-δ (p110δ) | 2.5 | 23 |

| PI3K-γ (p110γ) | 27.4 | 243 |

| PI3K-β (p110β) | 85 | - |

| PI3K-α (p110α) | 1602 | - |

Table 1: In vitro inhibitory activity of this compound against PI3K isoforms.

| Cell Type | Assay | IC50 / EC50 (nM) |

| Primary B-cells | Proliferation | 0.5[4] |

| Primary T-cells | Proliferation | 9.5[4] |

| Macrophages | CXCL12-induced migration | 51[4] |

| T-cells | CXCL12-induced migration | 128 ± 39[4] |

Table 2: Cellular activity of this compound.

| Clinical Trial | Malignancy | Overall Response Rate (ORR) | Median Progression-Free Survival (PFS) |

| Phase 1 (NCT01476657) | Relapsed/Refractory PTCL | 50.0%[11] | - |

| Phase 1 (NCT01476657) | Relapsed/Refractory CTCL | 31.6%[11] | - |

| DUO Trial (Phase 3, NCT02004522) | Relapsed/Refractory CLL/SLL | 74%[12] | 13.3 months[12] |

Table 3: Clinical efficacy of this compound in select hematologic malignancies.

Experimental Protocols

This section outlines the general methodologies for key experiments used to characterize the activity of this compound.

PI3K Kinase Activity Assay

This assay measures the ability of this compound to inhibit the enzymatic activity of purified PI3K isoforms.

-

Principle: The assay quantifies the phosphorylation of the lipid substrate phosphatidylinositol (4,5)-bisphosphate (PIP2) to phosphatidylinositol (3,4,5)-trisphosphate (PIP3) by the PI3K enzyme. The amount of PIP3 produced is inversely proportional to the inhibitory activity of the compound.

-

General Protocol:

-

Recombinant human PI3K isoforms (δ, γ, α, β) are incubated with a lipid substrate (e.g., PIP2) and ATP in a reaction buffer.

-

This compound at various concentrations is added to the reaction mixture.

-

The reaction is allowed to proceed for a defined period at a specific temperature (e.g., room temperature or 37°C).

-

The reaction is stopped, and the amount of ADP produced (correlating with PIP3 formation) is measured. This can be done using various detection methods, such as fluorescence-based assays (e.g., Adapta™ Universal Kinase Assay) or radiometric assays using [γ-³²P]ATP followed by thin-layer chromatography (TLC) to separate the phosphorylated lipid products.[5][13]

-

IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the this compound concentration.

-

Cell Proliferation Assay

This assay determines the effect of this compound on the growth of cancer cell lines or primary patient-derived cells.

-

Principle: The assay measures the number of viable cells after treatment with this compound. A reduction in cell number indicates an anti-proliferative or cytotoxic effect.

-

General Protocol:

-

Cancer cells (e.g., T-cell lymphoma lines or primary CLL cells) are seeded in multi-well plates.

-

Cells are treated with a range of concentrations of this compound or a vehicle control (e.g., DMSO).

-

The plates are incubated for a specified period (e.g., 72 hours).

-

Cell viability is assessed using a colorimetric or luminescent assay, such as MTT, XTT, or CellTiter-Glo®, which measure metabolic activity, or by direct cell counting using a hemocytometer or an automated cell counter.[14]

-

IC50 or EC50 values are determined by plotting the percentage of cell viability against the logarithm of the this compound concentration.

-

Western Blotting for AKT Phosphorylation

This technique is used to assess the inhibition of the PI3K signaling pathway downstream of the enzyme itself.

-

Principle: PI3K activation leads to the phosphorylation of downstream targets, most notably the protein kinase B (AKT). Western blotting with phospho-specific antibodies can detect the levels of phosphorylated AKT (p-AKT), which serves as a biomarker for PI3K pathway activity.

-

General Protocol:

-

Cells are treated with this compound or a vehicle control for a specified time.

-

Cells are lysed to extract total protein.

-

Protein concentration is determined using a method like the Bradford assay.

-

Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).

-

The membrane is incubated with a primary antibody specific for phosphorylated AKT (e.g., anti-p-AKT Ser473) and a primary antibody for total AKT (as a loading control).[11]

-

The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that allows for detection.

-

The protein bands are visualized using a chemiluminescent substrate and an imaging system. The intensity of the p-AKT band relative to the total AKT band indicates the level of pathway inhibition.[11]

-

In Vivo Xenograft Model

This animal model is used to evaluate the anti-tumor efficacy of this compound in a living organism.

-

Principle: Human cancer cells are implanted into immunocompromised mice. The mice are then treated with this compound, and the effect on tumor growth is monitored.

-

General Protocol:

-

Immunocompromised mice (e.g., NSG mice) are inoculated with human hematologic malignancy cells (e.g., patient-derived xenografts (PDXs) of ALL or CLL).[3][6]

-

Once tumors are established or leukemia is engrafted (monitored by markers like human CD45+ cells in peripheral blood), mice are randomized into treatment and control groups.[3]

-

The treatment group receives this compound orally at a specified dose and schedule (e.g., 50 mg/kg, twice daily for 28 days).[3] The control group receives a vehicle.

-

Tumor volume is measured regularly with calipers (for solid tumors), or leukemia burden is monitored by flow cytometry of peripheral blood.[3]

-

At the end of the study, mice are euthanized, and tumors or tissues are collected for further analysis (e.g., immunohistochemistry, western blotting).

-

Efficacy is assessed by comparing tumor growth inhibition or survival rates between the treated and control groups.

-

Visualizations

Caption: this compound's dual inhibition of PI3K-δ and PI3K-γ signaling pathways.

Caption: General experimental workflow for characterizing this compound's activity.

Conclusion

This compound's dual inhibitory action on PI3K-δ and PI3K-γ represents a significant advancement in the treatment of hematologic malignancies. By concurrently targeting the intrinsic survival pathways of malignant B-cells and the supportive tumor microenvironment, this compound offers a comprehensive and potent therapeutic strategy. The data and methodologies presented in this technical guide provide a foundational understanding for researchers and drug development professionals working to further elucidate the role of PI3K signaling in cancer and to develop novel targeted therapies.

References

- 1. This compound: A Phosphoinositide-3 Kinase δ/γ Inhibitor for Chronic Lymphocytic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PI3K Inhibitors: Present and Future - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In vivo activity of the dual PI3Kδ and PI3Kγ inhibitor this compound against pediatric acute lymphoblastic leukemia xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. apexbt.com [apexbt.com]

- 5. assets.fishersci.com [assets.fishersci.com]

- 6. This compound Eliminates CLL B Cells, Impairs CLL-Supporting Cells, and Overcomes Ibrutinib Resistance in a Xenograft Model - PMC [pmc.ncbi.nlm.nih.gov]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. sigmaaldrich.cn [sigmaaldrich.cn]

- 10. selleckchem.com [selleckchem.com]

- 11. researchgate.net [researchgate.net]

- 12. The phase 3 DUO trial: this compound vs ofatumumab in relapsed and refractory CLL/SLL - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Measuring PI3K Lipid Kinase Activity | Springer Nature Experiments [experiments.springernature.com]

- 14. Cell Proliferation Protocols | Thermo Fisher Scientific - US [thermofisher.com]

The Genesis and Trajectory of Duvelisib: A Technical Deep Dive into a Dual PI3K Inhibitor

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Duvelisib (formerly IPI-145) is a first-in-class oral dual inhibitor of the delta (δ) and gamma (γ) isoforms of phosphoinositide 3-kinase (PI3K). This document provides a comprehensive technical overview of the discovery, preclinical development, and clinical evaluation of this compound. It details the scientific rationale for dual PI3K-δ/γ inhibition, the methodologies of key experiments that elucidated its mechanism of action and efficacy, and a summary of the pivotal clinical trial data that led to its regulatory approvals. Signaling pathways, experimental workflows, and logical relationships are visualized through diagrams to facilitate a deeper understanding of this targeted therapeutic agent.

Introduction: The Rationale for Dual PI3K-δ/γ Inhibition

The phosphoinositide 3-kinase (PI3K) signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and migration.[1] Aberrant activation of this pathway is a hallmark of many human cancers, particularly hematologic malignancies. The class I PI3Ks are divided into class IA (PI3Kα, PI3Kβ, and PI3Kδ) and class IB (PI3Kγ). The δ and γ isoforms are primarily expressed in hematopoietic cells, making them attractive targets for therapies aimed at lymphoid malignancies and inflammatory diseases.[1][2]

PI3K-δ is crucial for B-cell receptor (BCR) signaling, which is essential for the survival and proliferation of malignant B-cells.[1] Inhibition of PI3K-δ can disrupt these pro-survival signals. PI3K-γ is more prominent in T-cells and myeloid cells and is involved in chemokine signaling and inflammation, playing a significant role in the tumor microenvironment that supports cancer cell growth.[1][3] The simultaneous inhibition of both PI3K-δ and PI3K-γ, therefore, offers a dual-pronged attack: directly targeting the malignant B-cells and modulating the tumor microenvironment to be less hospitable for cancer growth.[1][4] This was the foundational hypothesis for the development of this compound.

Discovery and Preclinical Development

This compound, also known as IPI-145, was discovered by Intellikine. The development of this compound was based on the premise that dual inhibition of PI3K-δ and PI3K-γ would result in broader and more potent anti-tumor activity compared to inhibiting either isoform alone.[5]

In Vitro Characterization

Enzymatic Assays: Initial characterization of this compound involved in vitro enzymatic assays to determine its potency and selectivity against the different PI3K isoforms.

-

Experimental Protocol: While specific proprietary protocols are not fully public, such assays typically involve incubating the recombinant PI3K isozymes with their lipid substrate, phosphatidylinositol-4,5-bisphosphate (PIP2), and ATP. The inhibitory activity of this compound is measured by quantifying the reduction in the production of phosphatidylinositol-3,4,5-trisphosphate (PIP3), often using methods like ELISA or radiometric assays. The half-maximal inhibitory concentration (IC50) and inhibitor constant (Ki) are then calculated.

Cell-Based Assays: The effect of this compound on cell proliferation, survival, and signaling was evaluated in various hematologic malignancy cell lines.

-

Experimental Protocol (Cell Proliferation and Viability): Malignant cell lines (e.g., TCL cell lines) were cultured in 96-well plates and treated with varying concentrations of this compound. Cell viability was assessed after a defined incubation period (e.g., 72 hours) using assays like the Cell Counting Kit-8 (CCK-8), which measures metabolic activity.[6]

-

Experimental Protocol (Apoptosis Assay): To determine if this compound induces apoptosis, cells were treated with the compound for a specified time (e.g., 48 hours). Apoptosis was then quantified using flow cytometry after staining with Annexin V and propidium iodide (PI). Annexin V binds to phosphatidylserine on the outer leaflet of the cell membrane of apoptotic cells, while PI stains necrotic cells.[6]

-

Experimental Protocol (Western Blotting for Signaling Pathway Analysis): To confirm the mechanism of action, cells were treated with this compound, and cell lysates were subjected to western blotting to analyze the phosphorylation status of key downstream effectors of the PI3K pathway, such as Akt (at Ser473 and Thr308) and S6 ribosomal protein.[4][7][8] Standard protocols involve protein extraction, SDS-PAGE, transfer to a membrane, and incubation with primary and secondary antibodies.[9]

In Vivo Preclinical Models

The anti-tumor activity of this compound was evaluated in xenograft models of hematologic malignancies.

-

Experimental Protocol (Xenograft Model): Immunocompromised mice (e.g., NSG mice) were subcutaneously or intravenously injected with human hematologic malignant cells (e.g., patient-derived xenografts).[10][11] Once tumors were established or leukemia was engrafted, mice were treated with this compound (e.g., 10-100 mg/kg, administered orally once or twice daily) or a vehicle control.[3][10] Tumor growth was monitored, and at the end of the study, tumors and relevant tissues were collected for further analysis, such as immunohistochemistry or flow cytometry to assess cell populations and signaling pathways.[3][10]

Clinical Development

This compound has undergone extensive clinical evaluation in a range of hematologic malignancies. The following sections highlight the key clinical trials.

Phase 1 Dose-Escalation and Expansion Study (NCT01476657)

This was a Phase 1, open-label, dose-escalation and cohort expansion study to determine the safety, maximum tolerated dose (MTD), and pharmacokinetics of this compound in patients with advanced hematologic malignancies.[5][12] The study demonstrated promising clinical activity, particularly in patients with relapsed or refractory (R/R) chronic lymphocytic leukemia/small lymphocytic lymphoma (CLL/SLL) and T-cell lymphomas.[5][13]

Pivotal Phase 3 DUO Trial (NCT02004522) in R/R CLL/SLL

The DUO trial was a randomized, open-label, Phase 3 study comparing the efficacy and safety of this compound monotherapy with ofatumumab monotherapy in patients with R/R CLL/SLL who had received at least one prior therapy.[14][15]

Experimental Protocol (DUO Trial):

-

Patient Population: Patients with active R/R CLL/SLL requiring treatment. Key inclusion criteria included measurable disease and adequate organ function. Key exclusion criteria included prior treatment with a PI3K or BTK inhibitor and a history of Richter's transformation.[14][16][17]

-

Treatment: Patients were randomized 1:1 to receive either oral this compound (25 mg twice daily) or intravenous ofatumumab.[16]

-

Endpoints: The primary endpoint was progression-free survival (PFS) as assessed by an independent review committee (IRC). Secondary endpoints included overall response rate (ORR) and overall survival (OS).[16][18]

Quantitative Data from the DUO Trial:

| Efficacy Endpoint (≥2 prior therapies subgroup, n=196) | This compound (n=95) | Ofatumumab (n=101) | Hazard Ratio (95% CI) / p-value |

| Median Progression-Free Survival (PFS) | 16.4 months | 9.1 months | 0.40 (p<0.0001)[18] |

| Overall Response Rate (ORR) | 78% | 39% | p<0.0001[18] |

| Median Overall Survival (OS) (final analysis) | 43.9 months | 46.8 months | 1.06 (0.71-1.58)[15] |

| Selected Grade ≥3 Adverse Events (All Treated Patients) | This compound (n=158) | Ofatumumab (n=155) |

| Neutropenia | 33% | 21% |

| Diarrhea | 25% | 1% |

| Pneumonia | 14% | 6% |

| Anemia | 14% | 6% |

| Colitis | 12% | 0% |

Note: The final OS analysis was confounded by a high rate of crossover from the ofatumumab arm to the this compound arm upon disease progression.[15]

Phase 2 DYNAMO Trial (NCT01882803) in R/R Indolent Non-Hodgkin Lymphoma (iNHL)

The DYNAMO trial was a single-arm, open-label, Phase 2 study evaluating the efficacy and safety of this compound in patients with iNHL (follicular lymphoma [FL], small lymphocytic lymphoma [SLL], and marginal zone lymphoma [MZL]) who were refractory to rituximab and either chemotherapy or radioimmunotherapy.[19][20]

Experimental Protocol (DYNAMO Trial):

-

Patient Population: Patients with measurable, double-refractory iNHL. Key exclusion criteria included grade 3b FL or evidence of transformation to an aggressive lymphoma.[20][21]

-

Treatment: this compound was administered orally at 25 mg twice daily.[19]

-

Endpoints: The primary endpoint was ORR as assessed by an IRC based on the revised International Working Group (IWG) criteria.[19][22]

Quantitative Data from the DYNAMO Trial:

| Efficacy Endpoint (n=129) | Overall | Follicular Lymphoma (n=83) | Small Lymphocytic Lymphoma (n=28) | Marginal Zone Lymphoma (n=18) |

| Overall Response Rate (ORR) | 47.3% | 42.2% | 67.9% | 38.9%[19][20] |

| Median Duration of Response (DoR) | 10.0 months | 10.0 months | Not Reached | 8.3 months |

| Median Progression-Free Survival (PFS) | 9.5 months | 8.3 months | 11.1 months | 8.3 months |

| Selected Grade ≥3 Adverse Events (n=129) | Percentage of Patients |

| Neutropenia | 24.8%[19][20] |

| Diarrhea | 14.7%[19][20] |

| Anemia | 14.7%[19][20] |

| Thrombocytopenia | 11.6%[19][20] |

Phase 2 PRIMO Trial (NCT03372057) in R/R Peripheral T-Cell Lymphoma (PTCL)

The PRIMO trial was a Phase 2, open-label study of this compound monotherapy in adult patients with R/R PTCL.[6]

Experimental Protocol (PRIMO Trial):

-

Patient Population: Adult patients with histologically confirmed PTCL who had relapsed after or were refractory to at least one prior systemic therapy.

-

Treatment: The study included a dose optimization phase followed by an expansion phase. The expansion phase dose was this compound 75 mg twice daily for two cycles, followed by 25 mg twice daily.[11]

-

Endpoints: The primary endpoint was ORR as assessed by an IRC.[11]

Quantitative Data from the PRIMO Trial (Expansion Phase, n=123):

| Efficacy Endpoint | Result |

| Overall Response Rate (ORR) | 48%[11] |

| Complete Response Rate (CRR) | 33%[11] |

| Median Progression-Free Survival (mPFS) | 3.45 months[11] |

| Median Overall Survival (mOS) | 12.35 months[11] |

| Selected Grade ≥3 Adverse Events (n=123) | Percentage of Patients |

| ALT/AST Elevation | 24.4%[11] |

| Neutropenia | 17.9%[11] |

| Infections | 13.0%[11] |

| Cutaneous Reactions | 10.6%[11] |

| Diarrhea | 9.8%[11] |

Regulatory Milestones

-

September 24, 2018: The U.S. Food and Drug Administration (FDA) granted regular approval to this compound for the treatment of adult patients with R/R CLL/SLL after at least two prior therapies. On the same day, it received accelerated approval for adult patients with R/R follicular lymphoma after at least two prior systemic therapies.[10]

-

December 2021: The accelerated approval for follicular lymphoma was voluntarily withdrawn.

Visualizations

Signaling Pathway

Caption: this compound's dual inhibition of PI3K-δ and PI3K-γ.

Experimental Workflow: In Vivo Xenograft Study

Caption: Workflow for a typical preclinical in vivo xenograft study.

Logical Relationship: DUO Trial Design

Caption: Simplified logical flow of the Phase 3 DUO clinical trial.

Conclusion

This compound represents a significant advancement in the treatment of certain hematologic malignancies, validating the therapeutic potential of dual PI3K-δ/γ inhibition. Its development from a rational drug design concept to a clinically approved therapy provides a compelling case study in targeted oncology. The preclinical and clinical data demonstrate a clear mechanism of action and a consistent efficacy and safety profile across different patient populations. Future research will likely focus on combination therapies to further enhance its anti-tumor activity and manage its side-effect profile, potentially expanding its role in the therapeutic armamentarium against cancer.

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Mechanism of Action - COPIKTRA® (this compound) - HCP Site [copiktrahcp.com]

- 4. This compound: A Phosphoinositide-3 Kinase δ/γ Inhibitor for Chronic Lymphocytic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Activity of the PI3K-δ,γ inhibitor this compound in a phase 1 trial and preclinical models of T-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ascopubs.org [ascopubs.org]

- 7. This compound attenuates bleomycin‐induced pulmonary fibrosis via inhibiting the PI3K/Akt/mTOR signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. ccrod.cancer.gov [ccrod.cancer.gov]

- 10. This compound: Detailed Review of its Transformative R&D Success, Mechanism of Action, and Drug Target [synapse.patsnap.com]

- 11. ashpublications.org [ashpublications.org]

- 12. researchgate.net [researchgate.net]

- 13. Activity of the PI3K-δ,γ inhibitor this compound in a phase 1 trial and preclinical models of T-cell lymphoma. | Broad Institute [broadinstitute.org]

- 14. The phase 3 DUO trial: this compound vs ofatumumab in relapsed and refractory CLL/SLL - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The phase III DUO trial of PI3K inhibitor this compound <i>versus</i> ofatumumab in relapsed/refractory chronic lymphocytic leukemia/small lymphocytic lymphoma: final analysis including overall survival | Haematologica [haematologica.org]

- 16. ClinicalTrials.gov [clinicaltrials.gov]

- 17. A Phase 3 Study of this compound Versus Ofatumumab in Patients With Relapsed or Refractory CLL/SLL (DUO) | Clinical Research Trial Listing [centerwatch.com]

- 18. ashpublications.org [ashpublications.org]

- 19. DYNAMO: A Phase II Study of this compound (IPI-145) in Patients With Refractory Indolent Non-Hodgkin Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. ascopubs.org [ascopubs.org]

- 21. ascopubs.org [ascopubs.org]

- 22. ascopubs.org [ascopubs.org]

The Preclinical Profile of Duvelisib: A Guide to its Pharmacokinetics and Pharmacodynamics in Animal Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Duvelisib (trade name Copiktra®) is an oral, dual inhibitor of the delta (δ) and gamma (γ) isoforms of phosphoinositide 3-kinase (PI3K).[1][2][3] The PI3K signaling pathway is a critical regulator of numerous cellular functions, including proliferation, survival, differentiation, and migration.[3] Specifically, the PI3K-δ isoform is highly expressed in hematopoietic cells and plays a crucial role in B-cell signaling, while the PI3K-γ isoform is key to the function of T-cells and myeloid cells within the tumor microenvironment.[2] By simultaneously targeting both isoforms, this compound aims to directly inhibit malignant cell growth and modulate the supportive tumor microenvironment.[1][2] It is approved for the treatment of relapsed or refractory chronic lymphocytic leukemia (CLL), small lymphocytic lymphoma (SLL), and follicular lymphoma.[3]

Understanding the preclinical pharmacokinetics (what the body does to the drug) and pharmacodynamics (what the drug does to the body) is fundamental to the clinical development of any therapeutic agent. This technical guide provides a comprehensive overview of the key findings from animal studies of this compound, presenting quantitative data in structured tables, detailing experimental methodologies, and visualizing complex pathways and workflows.

PI3K Signaling Pathway Inhibition by this compound

This compound exerts its therapeutic effect by inhibiting the PI3K/AKT/mTOR pathway, which is often aberrantly activated in hematologic malignancies.[2] Inhibition of PI3K-δ and PI3K-γ blocks the phosphorylation of AKT, a key downstream effector, thereby disrupting signals that promote cell survival and proliferation.[1]

Pharmacokinetics in Animal Models

Pharmacokinetic studies in animal models are essential for determining the absorption, distribution, metabolism, and excretion (ADME) profile of a drug candidate. Such studies inform dose selection and scheduling for subsequent efficacy and toxicology studies. A study in rats provided key insights into the oral pharmacokinetic profile of this compound.[4][5]

Experimental Protocol: Pharmacokinetic Study in Rats

-

Animal Model: Healthy male Wistar rats (weighing 250 ± 30 g) were used.[4]

-

Dosing: A single oral gavage dose of this compound (25 mg/kg) was administered. The drug was dissolved in a vehicle of 1% dimethyl sulfoxide/saline.[4]

-

Sample Collection: Blood samples (approximately 300 μL) were collected into heparinized tubes at predetermined time points: pre-dose, and at 0.5, 1, 2, 3, 4, 6, and 8 hours post-administration.[4]

-

Sample Processing: Plasma was separated by centrifugation (4500 rpm at 4°C for 30 minutes) and stored at -20°C until analysis.[4]

-

Bioanalytical Method: this compound concentrations in plasma were quantified using a validated high-performance liquid chromatography with fluorescence detection (HPLC-FD) method or an ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-ESI-MS/MS) method.[4][5]

-

Data Analysis: Pharmacokinetic parameters were calculated using non-compartmental analysis (NCA).[4]

Quantitative Pharmacokinetic Data

The following table summarizes the key pharmacokinetic parameters of this compound following a single oral dose in rats.

| Parameter | Value | Unit | Reference |

| Dose | 25 | mg/kg | [4][5] |

| Cmax (Maximum Concentration) | 185.3 ± 21.6 | ng/mL | [4] |

| Tmax (Time to Cmax) | 2.0 | h | [4] |

| AUC₀₋₈ (Area Under the Curve) | 710.2 ± 55.4 | ng·h/mL | [4] |

| AUC₀₋∞ (Area Under the Curve) | 795.8 ± 62.7 | ng·h/mL | [4] |

| T½ (Elimination Half-life) | 2.6 ± 0.4 | h | [4] |

Pharmacodynamics in Animal Models

Pharmacodynamic studies assess the biochemical and physiological effects of the drug on the body. In animal models of disease, these studies are crucial for demonstrating proof-of-concept, understanding the mechanism of action in vivo, and establishing a dose-response relationship. This compound has been evaluated in various preclinical models, including those for T-cell lymphoma, chronic lymphocytic leukemia, and inflammatory conditions like arthritis.[1][6]

Experimental Protocol: In Vivo Efficacy and PD Study (T-Cell Lymphoma Model)

This protocol is based on a study using a patient-derived xenograft (PDX) model of angioimmunoblastic T-cell lymphoma (AITL).[1][7]

-

Animal Model: Immunocompromised NOD.Scid.IL2Rγ−/− (NSG) mice were used, which lack T, B, and NK cells but have functional innate immune cells like macrophages.[1][7]

-

Disease Induction: Mice were engrafted with a human AITL patient-derived xenograft via tail-vein injection.[7]

-

Treatment: Once engraftment was confirmed (e.g., by detecting human CD45+ cells in peripheral blood), mice were randomized to receive either this compound or a vehicle control for a specified period (e.g., 7 days).[7]

-

Endpoint Analysis: At the end of the treatment period, animals were euthanized. Spleens were harvested to assess tumor burden and the effects on the tumor microenvironment.[7]

-

PD Assessment Methods:

-

Flow Cytometry: Spleen cells were analyzed to quantify total macrophages (e.g., using F4/80 and CD11b markers) and their polarization state (e.g., using CD206 for M2-like and MHC-II for M1-like macrophages).[7]

-

Immunohistochemistry: Tissues can be analyzed for biomarkers like phospho-AKT to confirm target engagement.[6]

-

Summary of Pharmacodynamic Effects

This compound has demonstrated a range of pharmacodynamic effects across different animal models, consistent with its dual PI3K-δ/γ inhibitory mechanism.

| Animal Model | This compound Dose/Concentration | Key Pharmacodynamic Finding(s) | Reference |

| Murine Collagen-Induced Arthritis | 10 or 50 mg/kg | - Decreased joint damage- Mitigated AKT phosphorylation- Lowered autoantibody levels | [6] |

| Murine Graft-Versus-Host Disease (GvHD) | 25 mg/kg daily | - Reduced GvHD and improved survival- Inhibited T-cell expansion in vivo | [8] |

| Murine CLL Xenograft | 1 µM (for in vitro cell treatment) | - Abrogated B-cell and T-cell migration and tissue localization in vivo | [6] |

| Pediatric ALL PDX | 50 mg/kg twice daily | - Reduced leukemia cells in peripheral blood in some PDX models | [9] |

| T-Cell Lymphoma (AITL PDX) | Not specified | - Shifted tumor-associated macrophages from an immunosuppressive M2-like phenotype to an inflammatory M1-like phenotype | [1][10][11] |

Conclusion

Preclinical studies in animal models have been instrumental in defining the pharmacokinetic and pharmacodynamic profile of this compound. Pharmacokinetic analyses in rats established its oral bioavailability and key parameters like Cmax and half-life, providing a basis for dosing in further studies. Pharmacodynamic and efficacy studies across various murine models of hematologic cancers and inflammatory diseases have confirmed its mechanism of action in vivo. These studies show that this compound not only directly impacts malignant cells by inhibiting PI3K-δ but also modulates the tumor microenvironment by inhibiting PI3K-γ in immune cells, leading to reduced T-cell expansion and repolarization of macrophages.[1][8][11] This dual activity underpins its clinical efficacy. The collective data from these animal models have provided a strong rationale for the clinical development of this compound and continue to inform its therapeutic applications.

References

- 1. ashpublications.org [ashpublications.org]

- 2. This compound, a novel oral dual inhibitor of PI3K-δ,γ, is clinically active in advanced hematologic malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. A Highly Sensitive Nonextraction-Assisted HPLC Method with Fluorescence Detection for Quantification of this compound in Plasma Samples and its Application to Pharmacokinetic Study in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Development and validation of an UPLC-ESI-MS/MS method for quantification of this compound in plasma: application to pharmacokinetic study in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound: A Phosphoinositide-3 Kinase δ/γ Inhibitor for Chronic Lymphocytic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. ashpublications.org [ashpublications.org]

- 9. In vivo activity of the dual PI3Kδ and PI3Kγ inhibitor this compound against pediatric acute lymphoblastic leukemia xenografts | RTI [rti.org]

- 10. Activity of the PI3K-δ,γ inhibitor this compound in a phase 1 trial and preclinical models of T-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Activity of the PI3K-δ,γ inhibitor this compound in a phase 1 trial and preclinical models of T-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]

Duvelisib Target Validation in Novel Cancer Cell Lines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Duvelisib (trade name Copiktra®) is an oral, dual inhibitor of the delta (δ) and gamma (γ) isoforms of phosphoinositide 3-kinase (PI3K).[1][2] The PI3K signaling pathway is a critical cascade that regulates numerous cellular functions, including proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers.[1][3] this compound is currently approved by the FDA for the treatment of adult patients with relapsed or refractory chronic lymphocytic leukemia (CLL), small lymphocytic lymphoma (SLL), and follicular lymphoma (FL) after at least two prior therapies.[2][4][5][6]

The unique dual-isoform targeting of this compound provides a comprehensive approach to cancer therapy. The PI3K-δ isoform is primarily expressed in leukocytes and is crucial for B-cell receptor (BCR) signaling, making it a direct target in B-cell malignancies.[1] The PI3K-γ isoform is more prevalent in T-cells and myeloid cells and is involved in chemokine signaling and inflammation.[1] By inhibiting both, this compound not only exerts direct cytotoxic effects on tumor cells but also modulates the supportive tumor microenvironment.[1][7]

This technical guide provides an in-depth overview of the target validation of this compound in various cancer cell lines. It summarizes key quantitative data, details relevant experimental protocols, and illustrates the underlying molecular pathways and workflows.

Mechanism of Action: The PI3K/AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is a central signaling node in cancer. Activation of receptor tyrosine kinases (RTKs) or G-protein coupled receptors (GPCRs) recruits PI3K to the cell membrane. PI3K then phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3).[1] PIP3 acts as a second messenger, recruiting and activating downstream effectors, most notably the serine/threonine kinase AKT.[1] Activated AKT, in turn, phosphorylates a multitude of substrates, including the mammalian target of rapamycin (mTOR) complex, to promote cell growth, proliferation, and survival while inhibiting apoptosis.[1][8]

This compound exerts its therapeutic effect by binding to the ATP-binding site of the p110δ and p110γ catalytic subunits of PI3K, preventing the generation of PIP3 and thereby inhibiting the entire downstream signaling cascade.[1][9] This leads to reduced proliferation and increased apoptosis in malignant cells.[1]

Target Validation in Preclinical Cancer Models

The activity of this compound has been evaluated across a wide range of hematologic malignancy cell lines. These studies confirm that by inhibiting PI3K-δ and -γ, this compound effectively suppresses downstream signaling, inhibits cell growth, and induces apoptosis.

Quantitative Analysis of this compound Activity

The potency of this compound is typically measured by its half-maximal inhibitory concentration (IC50) in cell-free assays or its half-maximal growth inhibition (GI50) in cell-based assays.

| Target / Cell Line Type | Assay Type | Value | Reference |

| PI3K Isoforms (p110) | |||

| PI3K-δ | Cell-free IC50 | 2.5 nM | [10] |

| PI3K-γ | Cell-free IC50 | 27.4 nM | [10] |

| PI3K-β | Cell-free IC50 | 85 nM | [10] |

| PI3K-α | Cell-free IC50 | 1602 nM | [10] |

| Hematologic Malignancies | |||

| 14 Sensitive Cell Lines (DLBCL, FL, T-cell, MCL, MM) | Growth Inhibition (GI50) | Median: 0.59 µM | [11] |

| Murine/Human B-cells | Proliferation (EC50) | 0.5 nM | [12] |

| Human T-cells | Proliferation (EC50) | 9.5 nM | [12] |

| Solid Tumors | |||

| 4T1 (Mouse Breast Cancer) | Cell Viability (IC50, 24h) | 22.88 µM | [10] |

| A549 (Human Lung Cancer) | Cell Viability (IC50) | > 100 µM | [10] |

DLBCL: Diffuse Large B-cell Lymphoma; FL: Follicular Lymphoma; T-cell: T-cell Lymphoma; MCL: Mantle Cell Lymphoma; MM: Multiple Myeloma.

Pharmacodynamic Effects

Pharmacodynamic studies in both cell lines and clinical settings demonstrate that this compound achieves rapid and sustained inhibition of the PI3K pathway.

-

p-AKT Inhibition: Treatment with this compound leads to a rapid reduction in the phosphorylation of AKT at Serine 473 (p-AKT), a direct downstream marker of PI3K activity. This effect is observed shortly after a single dose.[13][14]

-

Proliferation Markers: A near-complete inhibition of the proliferation marker Ki-67 is observed in CLL tumor cells by the second cycle of treatment, indicating a potent anti-proliferative effect.[13][14]

-

Overcoming Feedback Loops: While continuous treatment with this compound can lead to a re-activation of p-AKT between 12-24 hours via an mTORC2-dependent feedback mechanism, this can be overcome.[11] Combining this compound with agents like dexamethasone or the BTK inhibitor ibrutinib prevents this reactivation, leading to durable inhibition of the pathway and synergistic anti-tumor activity.[11]

Experimental Protocols for Target Validation

Validating the on-target effect of this compound involves a series of standard and specialized laboratory techniques. A general workflow is depicted below.

Protocol 1: Cell Viability Assay (CCK-8)

This protocol determines the concentration of this compound that inhibits cell growth.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO2.

-

Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the drug-containing medium to the respective wells. Include vehicle-only (e.g., DMSO) wells as a negative control.

-

Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.

-

Assay: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well. Incubate for 1-4 hours until the color develops.

-

Measurement: Measure the absorbance at 450 nm using a microplate reader.

-

Analysis: Calculate the cell viability as a percentage relative to the vehicle control. Plot the viability against the log of this compound concentration to determine the GI50/IC50 value using non-linear regression.

Protocol 2: Western Blotting for PI3K Pathway Inhibition

This method assesses the phosphorylation status of key downstream proteins.

-

Cell Treatment & Lysis: Culture cells to 70-80% confluency in 6-well plates. Treat with this compound at various concentrations (e.g., 0.1, 1, 10 µM) or for a time course (e.g., 2, 6, 12, 24 hours). Harvest cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE: Load equal amounts of protein (20-30 µg) onto a 4-12% SDS-polyacrylamide gel and separate by electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking & Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies (e.g., anti-p-AKT S473, anti-total AKT, anti-p-S6, anti-β-actin) overnight at 4°C.

-

Secondary Antibody & Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify band intensities using software like ImageJ. Normalize the levels of phosphorylated proteins to their total protein counterparts.

Protocol 3: Phospho-Flow Cytometry for p-AKT Inhibition

This protocol provides a quantitative, single-cell measurement of pathway inhibition.[13][14]

-

Sample Collection: Collect whole blood or cultured cells at baseline and various time points after this compound treatment (e.g., 1 and 24 hours).[14]

-

Fixation: Immediately fix the cells by adding a formaldehyde-based fixation buffer to preserve the phosphorylation state of intracellular proteins.

-

Permeabilization: Permeabilize the cells using a methanol-based buffer to allow antibodies to access intracellular targets.

-

Staining: Co-stain the cells with fluorescently-conjugated antibodies. Use surface markers to identify the cell population of interest (e.g., CD19+ for B-cells) and an intracellular antibody against the phosphorylated target (e.g., anti-p-AKT Ser473).[13][14]

-

Data Acquisition: Analyze the samples on a flow cytometer, acquiring data for at least 10,000 events in the target cell gate.

-

Analysis: Determine the percentage of p-AKT positive cells or the median fluorescence intensity (MFI) of the p-AKT signal within the target population and compare it to baseline levels.

Rationale for Synergistic Combinations

A key finding in the study of this compound is the potential for feedback loop activation, where prolonged PI3K inhibition can lead to the reactivation of AKT through mTORC2.[11] This provides a strong rationale for combination therapies. Combining this compound with an mTOR inhibitor or agents that prevent this feedback can lead to a more profound and durable pathway inhibition, resulting in synergistic cell killing.[11]

Conclusion

The target validation of this compound is well-established across a range of preclinical models, particularly in hematologic malignancies. Its mechanism as a dual PI3K-δ and PI3K-γ inhibitor is confirmed by potent, low-nanomolar inhibition of the target isoforms and effective suppression of the downstream PI3K/AKT/mTOR signaling pathway.[10][12] This on-target activity translates into significant anti-proliferative and pro-apoptotic effects in cancer cell lines.[11] The dual inhibition of both the tumor cells and the supportive microenvironment provides a comprehensive therapeutic strategy.[1][7] The experimental protocols detailed herein provide a robust framework for researchers to further investigate the activity of this compound in novel cancer cell lines and explore rational combination therapies to enhance its clinical efficacy.

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Oral PI3K-δ,γ Inhibitor for the Management of People with Chronic Lymphocytic Leukemia and Small Lymphocytic Lymphoma: A Narrative Review on this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. aacr.org [aacr.org]

- 6. mdpi.com [mdpi.com]

- 7. targetedonc.com [targetedonc.com]

- 8. Non-Hodgkin Lymphoma (NHL) Medication: Cytotoxic agents, Antineoplastic Agents, Histone Deacetylase Inhibitors, Antineoplastics, PI3K Inhibitors, Monoclonal Antibodies, Antineoplastic Agents, Proteasome Inhibitors, Antineoplastic Agents, mTOR Kinase Inhibitors, Antineoplastics, Angiogenesis Inhibitor, PD-1/PD-L1 Inhibitors, CAR T-cell Therapy, Antineoplastics, Anti-CD19 Monoclonal Antibodies, Colony-Stimulating Factor Growth Factors, Immunomodulators, Corticosteroids, Antineoplastics, Other, Antineoplastics, Anti-CD30 Monoclonal Antibodies [emedicine.medscape.com]

- 9. go.drugbank.com [go.drugbank.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. The phosphoinositide-3 kinase (PI3K)-δ,γ inhibitor, this compound shows preclinical synergy with multiple targeted therapies in hematologic malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. selleckchem.com [selleckchem.com]

- 13. ashpublications.org [ashpublications.org]

- 14. This compound, a novel oral dual inhibitor of PI3K-δ,γ, is clinically active in advanced hematologic malignancies - PMC [pmc.ncbi.nlm.nih.gov]

The Structural-Activity Relationship of Duvelisib and Its Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Duvelisib (formerly IPI-145) is a first-in-class oral inhibitor of the delta (δ) and gamma (γ) isoforms of phosphoinositide 3-kinase (PI3K).[1][2] Approved for the treatment of relapsed or refractory chronic lymphocytic leukemia (CLL), small lymphocytic lymphoma (SLL), and follicular lymphoma (FL), this compound's dual inhibitory mechanism targets both the malignant B-cells and the supportive tumor microenvironment.[1][3] This guide provides an in-depth technical overview of the structural-activity relationship (SAR) of this compound, its mechanism of action, and the experimental protocols used for its characterization.

This compound's chemical structure is 8-Chloro-2-phenyl-3-[(1S)-1-(9H-purin-6-ylamino)ethyl]-1(2H)-isoquinolinone. Its dual inhibitory action is attributed to its ability to bind to the ATP-binding pocket of the p110δ and p110γ catalytic subunits of PI3K.[2] While this compound is a potent inhibitor of both isoforms, it exhibits a higher selectivity for PI3K-δ.[4]

Quantitative Data

| Compound | PI3K-δ IC50 (nM) | PI3K-γ IC50 (nM) | PI3K-β IC50 (nM) | PI3K-α IC50 (nM) |

| This compound (IPI-145) | 2.5 | 27.4 | 85 | 1602 |

Data sourced from MedchemExpress.[4]

Signaling Pathways

This compound exerts its therapeutic effect by inhibiting the PI3K/AKT/mTOR signaling pathway, which is crucial for cell proliferation, survival, and differentiation.[1] The dual inhibition of PI3K-δ and PI3K-γ allows this compound to act on both the malignant B-cells and the T-cells and macrophages in the tumor microenvironment.

Caption: PI3K Signaling Pathway Inhibition by this compound.

Experimental Workflows

The discovery and development of kinase inhibitors like this compound follow a structured workflow, from initial screening to preclinical and clinical evaluation.

Caption: General Drug Discovery Workflow for Kinase Inhibitors.

Experimental Protocols

PI3K HTRF (Homogeneous Time-Resolved Fluorescence) Assay

This assay is a common method for quantifying the activity of PI3K enzymes and the potency of their inhibitors.

Materials:

-

PI3K enzyme (isoform-specific)

-

PIP2 (substrate)

-

ATP

-

Assay Buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl2, 1 mM EGTA, 0.05% CHAPS, 2 mM DTT)

-

HTRF Detection Reagents (e.g., Eu3+-cryptate labeled anti-phospho-serine/threonine antibody and XL665-labeled streptavidin)

-

Biotinylated PIP3 (tracer)

-

Stop Solution (e.g., 50 mM EDTA in assay buffer)

-

384-well low-volume white plates

-

HTRF-compatible plate reader

Procedure:

-

Compound Preparation: Prepare serial dilutions of this compound or analog compounds in DMSO. Further dilute in assay buffer to the final desired concentrations.

-

Enzyme Reaction:

-

Add 2 µL of the compound solution to the wells of a 384-well plate.

-

Add 4 µL of a solution containing the PI3K enzyme and PIP2 substrate in assay buffer.

-

Initiate the kinase reaction by adding 4 µL of ATP solution in assay buffer.

-

Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).

-

-

Reaction Termination and Detection:

-

Stop the reaction by adding 5 µL of the Stop Solution.

-

Add 5 µL of the HTRF detection reagents mixture (containing the Eu3+-cryptate antibody and XL665-streptavidin).

-

Incubate at room temperature for 60 minutes to allow for binding.

-

-

Data Acquisition: Read the plate on an HTRF-compatible plate reader with an excitation wavelength of 320 nm and emission wavelengths of 620 nm (cryptate) and 665 nm (XL665).

-

Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm * 10,000) and plot the values against the compound concentration to determine the IC50 value.

Western Blot for Phospho-AKT (p-AKT)

This method is used to assess the inhibition of the PI3K pathway in a cellular context by measuring the phosphorylation of its downstream effector, AKT.

Materials:

-

Cancer cell line (e.g., CLL or follicular lymphoma cells)

-

Cell culture medium and supplements

-

This compound or analog compounds

-

Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-p-AKT Ser473, anti-total AKT, anti-β-actin)

-

HRP-conjugated secondary antibody

-

Enhanced Chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Treatment: Seed cells in a multi-well plate and allow them to adhere (if applicable). Treat the cells with various concentrations of this compound or analogs for a specified time (e.g., 2 hours).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.

-

SDS-PAGE and Protein Transfer:

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with Blocking Buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-p-AKT) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection:

-

Apply the ECL substrate to the membrane.

-

Capture the chemiluminescent signal using an imaging system.

-

-

Analysis: Quantify the band intensities and normalize the p-AKT signal to total AKT and the loading control (β-actin).

Cell Proliferation Assay (e.g., using CellTiter-Glo®)

This assay measures cell viability by quantifying ATP, which is an indicator of metabolically active cells.

Materials:

-

Cancer cell line

-

Cell culture medium and supplements

-

This compound or analog compounds

-

Opaque-walled 96-well plates

-

CellTiter-Glo® Luminescent Cell Viability Assay reagent

-

Luminometer

Procedure:

-

Cell Seeding: Seed cells at a predetermined density in an opaque-walled 96-well plate.

-

Compound Treatment: Add serial dilutions of this compound or analogs to the wells. Include vehicle-only controls.

-

Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified incubator.

-

Assay:

-

Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

-

Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

-

Data Acquisition: Measure the luminescence using a luminometer.

-

Data Analysis: Normalize the data to the vehicle-treated controls and plot the percentage of cell viability against the compound concentration to determine the GI50 (concentration for 50% growth inhibition).

References

Methodological & Application

Application Notes and Protocols for Duvelisib In Vitro Cell Viability Assay

Introduction

Duvelisib is an oral inhibitor of the delta and gamma isoforms of phosphoinositide 3-kinase (PI3K).[1] The PI3K signaling pathway is crucial for various cellular functions, including cell growth, proliferation, and survival.[1][2] In many hematologic malignancies, this pathway is hyperactivated, promoting the survival of cancerous cells.[3] this compound's dual inhibitory action on PI3K-δ and PI3K-γ disrupts B-cell receptor signaling and modulates the tumor microenvironment, respectively, leading to reduced proliferation and increased apoptosis of malignant cells.[1][4]

These application notes provide a detailed protocol for assessing the in vitro efficacy of this compound by measuring its impact on cell viability. The following sections describe the mechanism of action, a detailed experimental protocol for a cell viability assay, and representative data for this compound's activity in various cell lines.

Mechanism of Action: PI3K/AKT/mTOR Signaling Pathway

This compound exerts its therapeutic effect by inhibiting the PI3K-δ and PI3K-γ isoforms, which are predominantly expressed in hematopoietic cells.[4] This inhibition blocks the conversion of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3).[2] PIP3 acts as a second messenger, recruiting and activating downstream proteins such as AKT.[1][2] The subsequent activation of the AKT/mTOR signaling cascade promotes cell survival, growth, and proliferation.[1] By blocking this pathway, this compound effectively curtails the survival signals in malignant B-cells and other hematologic cancer cells.[2][3]

Caption: this compound's inhibition of the PI3K/AKT/mTOR pathway.

Experimental Protocol: CellTiter-Glo® Luminescent Cell Viability Assay

This protocol outlines the steps for determining cell viability after treatment with this compound using the CellTiter-Glo® Luminescent Cell Viability Assay. This assay quantifies ATP, an indicator of metabolically active cells.[5]

Materials and Reagents

-

This compound (IPI-145)

-

Cell line of interest (e.g., hematologic malignancy cell lines)

-

Complete cell culture medium

-

Phosphate-Buffered Saline (PBS)

-

Dimethyl Sulfoxide (DMSO)

-

CellTiter-Glo® Luminescent Cell Viability Assay Kit

-

Opaque-walled 96-well or 384-well microplates

-

Luminometer

Experimental Workflow

Caption: Workflow for this compound cell viability assay.

Step-by-Step Procedure

-

Cell Seeding:

-

Harvest cells during their logarithmic growth phase.

-

Determine cell density and viability using a hemocytometer and Trypan Blue exclusion.

-

Dilute the cell suspension to the desired seeding density in a complete culture medium. This should be optimized for each cell line (typically 5,000-10,000 cells/well for a 96-well plate).

-

Dispense 100 µL of the cell suspension into each well of an opaque-walled 96-well plate.[6]

-

Include control wells containing medium without cells for background luminescence measurement.[7]

-

Incubate the plate overnight at 37°C in a 5% CO₂ humidified incubator.

-

-

This compound Treatment:

-

Prepare a concentrated stock solution of this compound in DMSO (e.g., 10 mM).

-

Perform serial dilutions of the this compound stock solution in a complete culture medium to achieve the desired final concentrations for treatment. Ensure the final DMSO concentration in the wells does not exceed 0.1% to avoid solvent-induced cytotoxicity.

-

Add the diluted this compound solutions to the appropriate wells. Include vehicle control wells (medium with the same final concentration of DMSO).

-

Incubate the plate for a predetermined period (e.g., 72 hours) at 37°C in a 5% CO₂ incubator.[8]

-

-

CellTiter-Glo® Assay and Measurement:

-

Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes before use.[9]

-

Add a volume of CellTiter-Glo® Reagent to each well equal to the volume of cell culture medium in the well (e.g., add 100 µL of reagent to 100 µL of medium).[10]

-

Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[9]

-

Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.[7][9]

-

Measure the luminescence of each well using a plate-reading luminometer.

-

-

Data Analysis:

-

Subtract the average background luminescence (from wells with medium only) from all other readings.

-

Calculate the percentage of cell viability for each this compound concentration using the following formula:

-

% Viability = (Luminescence of treated sample / Luminescence of vehicle control) x 100

-

-

Plot the % Viability against the logarithm of the this compound concentration.

-

Determine the half-maximal inhibitory concentration (IC50) value by performing a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) using appropriate software (e.g., GraphPad Prism).

-

Data Presentation: this compound IC50 Values

The potency of this compound varies across different cell lines. The following table summarizes reported IC50 values, which can serve as a reference for expected experimental outcomes.

| Cell Line | Cell Type | Assay Type | Incubation Time | IC50 Value |

| Jurkat | Human T-cell leukemia | CellTiter-Glo | 3 days | 1.9 µM[8] |

| MOLT4 | Human T-cell leukemia | CellTiter-Glo | 3 days | 2.3 µM[8] |

| MV4-11 | Human AML | CellTiter-Glo | 3 days | 4.4 µM[8] |

| 4T1 | Mouse breast cancer | CCK-8 | 24 hours | 22.88 µM[11] |

| A549 | Human lung carcinoma | CCK-8 | 24 hours | > 100 µM[11] |

| B16-F10 | Mouse melanoma | CCK-8 | 24 hours | > 100 µM[11] |

| Primary B cells | Human | Proliferation Assay | - | 0.5 nM[12] |

| Primary T cells | Human | Proliferation Assay | - | 9.5 nM[12] |

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. This compound: A Phosphoinositide-3 Kinase δ/γ Inhibitor for Chronic Lymphocytic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. ashpublications.org [ashpublications.org]